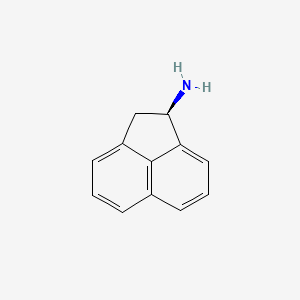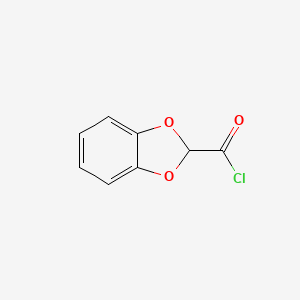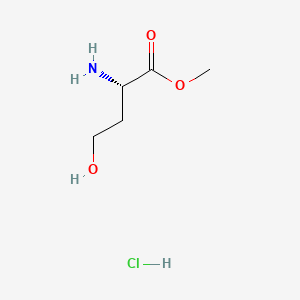
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves multiple steps, typically starting with the preparation of the hydroxy-4-methyloctyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is utilized in various scientific research applications:
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential effects on human health and its role in drug development.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid include:
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic-D8 Acid: A deuterated analog used in isotope labeling studies.
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Non-deuterated): Used in similar applications but without isotope labeling.
The uniqueness of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid lies in its specific structure and the presence of diastereomers, which can influence its reactivity and interactions in various applications .
Eigenschaften
CAS-Nummer |
1637562-52-7 |
|---|---|
Molekularformel |
C17H30O5 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(7-hydroxy-4-methyloctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12-15,18H,3-11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
WPTRTTWYMWWUTQ-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Kanonische SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Synonyme |
OH-MINCH; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)


